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molecular formula C9H8BrNO B168759 7-Bromo-3,4-dihydroquinolin-2(1H)-one CAS No. 14548-51-7

7-Bromo-3,4-dihydroquinolin-2(1H)-one

Cat. No. B168759
M. Wt: 226.07 g/mol
InChI Key: JEZXCJXCRWALSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461182B2

Procedure details

To the CHCl3 solution (560 mL) of the compound (39.5 g) obtained in Step 1-1 and methanesulfonic acid (122 mL), sodium azide (36.5 g) was added separately in parts under ice cooling, and then the mixture was heated to reflux for 2.5 hours. To H2O (400 mL), the reaction mixture was added under ice cooling, adjusted to pH 9 with 28% ammonia water and extracted with CHCl3 three times. The combined organic layers were dried over Na2SO4 and concentrated under reduced pressure. Thereafter, the residue was purified by column chromatography (silica gel 60 N, mobile phase: EtOAc/hexane=50/50 to 75/25; v/v). The solid substance obtained was suspended in a solution of EtOAc/hexane (1/1; v/v) and the mixture was stirred at room temperature for one hour. A solid substance was obtained by filtration to give 7-bromo-3,4-dihydroquinolin-2(1H)-one (15.5 g, a light yellow solid).
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
39.5 g
Type
reactant
Reaction Step Three
Quantity
122 mL
Type
reactant
Reaction Step Three
Quantity
36.5 g
Type
reactant
Reaction Step Three
Name
Quantity
560 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2=[O:11])=[CH:4][CH:3]=1.CS(O)(=O)=O.[N-:17]=[N+]=[N-].[Na+].O.N>CCOC(C)=O.CCCCCC.O.C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8](=[O:11])[NH:17]2)=[CH:4][CH:3]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
39.5 g
Type
reactant
Smiles
BrC1=CC=C2CCC(C2=C1)=O
Name
Quantity
122 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
36.5 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
560 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.5 hours
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Thereafter, the residue was purified by column chromatography (silica gel 60 N, mobile phase: EtOAc/hexane=50/50 to 75/25; v/v)
CUSTOM
Type
CUSTOM
Details
The solid substance obtained
CUSTOM
Type
CUSTOM
Details
A solid substance was obtained by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C2CCC(NC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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